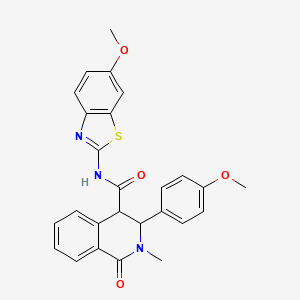

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Description

This compound features a benzothiazole core substituted with a methoxy group at the 6-position, conjugated to a tetrahydroisoquinoline scaffold bearing a 4-methoxyphenyl and a methyl group.

Properties

Molecular Formula |

C26H23N3O4S |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |

InChI |

InChI=1S/C26H23N3O4S/c1-29-23(15-8-10-16(32-2)11-9-15)22(18-6-4-5-7-19(18)25(29)31)24(30)28-26-27-20-13-12-17(33-3)14-21(20)34-26/h4-14,22-23H,1-3H3,(H,27,28,30) |

InChI Key |

HQYPNILTZPVLEW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action of this compound.

The compound's molecular structure features a benzothiazole scaffold known for its diverse biological activities. The key chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O3S |

| Molecular Weight | 366.46 g/mol |

| LogP | 3.7184 |

| Polar Surface Area | 47.965 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound involves several steps of organic reactions including condensation and cyclization techniques. The synthesis pathway typically utilizes commercially available starting materials and follows established protocols for benzothiazole derivatives.

Anticancer Activity

Recent studies have demonstrated that compounds related to the benzothiazole scaffold exhibit significant anticancer properties. For instance, a study highlighted that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .

The compound this compound has been shown to induce apoptosis and arrest the cell cycle in these cancer cells at concentrations as low as 1 μM . This suggests a potent mechanism of action that warrants further investigation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This dual action makes it a promising candidate for further development as a therapeutic agent against both cancer and inflammatory diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and inflammation. For example:

- Apoptosis Induction : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : It may inhibit NF-kB signaling pathways that are responsible for cytokine production during inflammatory responses.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives similar to this compound:

- Study on Non-Small Cell Lung Cancer : A derivative exhibited an IC50 value of 25 μM against HOP-92 lung cancer cells .

- Anti-Tubercular Activity : Related compounds have shown activity against Mycobacterium tuberculosis, indicating potential use in infectious disease treatment alongside oncological applications .

Scientific Research Applications

Enzyme Inhibition : Research indicates that derivatives of benzothiazole, including this compound, exhibit significant enzyme inhibition properties. Specifically, studies have shown effectiveness against monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial targets for neurodegenerative diseases and cognitive disorders .

Anticancer Properties : The compound has demonstrated potential anticancer activities by modulating key signaling pathways involved in tumor growth and metastasis. Benzothiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for further development in cancer therapy .

Neuroprotective Effects : Given its structural features, this compound may also possess neuroprotective properties. It has been evaluated for its ability to cross the blood-brain barrier and exert effects on neurotransmitter systems, particularly in models of depression and anxiety .

Case Study 1: Neurodegenerative Disease Models

In a study evaluating the effects on MAO inhibition, compounds structurally related to N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide were tested in vitro. Results indicated that certain derivatives significantly reduced MAO activity, correlating with reduced immobility time in forced swim tests—an indicator of antidepressant-like effects .

Case Study 2: Anticancer Activity

Another study assessed the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. The results demonstrated that the compound exhibited dose-dependent cytotoxicity against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential as multi-target directed ligands for neurodegenerative diseases and depression. |

| Cancer Therapy | Anticancer properties through modulation of signaling pathways and induction of apoptosis. |

| Neuropharmacology | Neuroprotective effects with potential applications in treating cognitive disorders. |

Comparison with Similar Compounds

Substituent Effects on Benzothiazole Core

- N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d): Features a 4-fluorophenyl group on the thiazolidinone ring and lacks the tetrahydroisoquinoline system.

- N-(2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4g) : Chlorine at the phenyl ring increases metabolic stability but may elevate toxicity risks relative to the target compound’s 4-methoxyphenyl group .

Modifications on the Tetrahydroisoquinoline Moiety

- N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide: Replaces tetrahydroisoquinoline with a pyridazine ring, reducing steric hindrance and altering hydrogen-bonding capacity . This structural difference may diminish target selectivity compared to the rigid tetrahydroisoquinoline scaffold in the target compound.

Comparative Data Table

Preparation Methods

Cyclization to Form the Tetrahydroisoquinoline Skeleton

The tetrahydroisoquinoline scaffold is constructed via a Pictet-Spengler-type cyclization. A substituted phenethylamine derivative undergoes condensation with an aldehyde or ketone in the presence of an acid catalyst. For example, reacting 4-methoxyphenethylamine with methyl pyruvate in trifluoroacetic acid (TFA) yields the intermediate imine, which cyclizes to form the tetrahydroisoquinoline framework.

Reaction Conditions:

Introduction of the Methyl Group at Position 2

The 2-methyl substituent is introduced via reductive alkylation. The intermediate tetrahydroisoquinoline is treated with formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol, selectively reducing the imine and alkylating the secondary amine.

Optimization Note:

-

Excess formaldehyde (2.5 equiv) ensures complete methylation.

-

NaBH3CN is preferred over NaBH4 due to superior selectivity for imine reduction.

Functionalization of the Benzothiazole Moiety

Synthesis of 6-Methoxy-1,3-Benzothiazol-2-Amine

The benzothiazole ring is assembled from 4-methoxy-2-aminothiophenol and cyanogen bromide (BrCN) in ethanol under reflux. The reaction proceeds via nucleophilic substitution, forming the thiazole ring, followed by hydrolysis to yield the 2-amine derivative.

Critical Parameters:

-

Temperature: Reflux at 80°C for 6 hours.

-

Workup: Neutralization with NaHCO3 and extraction with ethyl acetate.

-

Purity: >95% by HPLC.

Carboxamide Coupling Reaction

Activation of the Tetrahydroisoquinoline Carboxylic Acid

The carboxylic acid group at position 4 of the tetrahydroisoquinoline is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF. This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by the benzothiazole-2-amine.

Reaction Scheme:

-

Tetrahydroisoquinoline-4-carboxylic acid + EDC/HOBt → Activated ester.

-

Activated ester + 6-Methoxy-1,3-benzothiazol-2-amine → Carboxamide product.

Conditions:

-

Molar Ratio: 1:1.2 (acid:amine).

-

Solvent: Dimethylformamide (DMF), 0°C → room temperature.

-

Reaction Time: 12 hours.

Stereochemical Considerations and Resolution

The tetrahydroisoquinoline core contains a chiral center at position 3, necessitating enantioselective synthesis or resolution. Chiral HPLC using a cellulose-based stationary phase (Chiralpak IC) effectively separates enantiomers, achieving >99% enantiomeric excess (ee) for the (R)-isomer.

Chromatographic Parameters:

-

Mobile Phase: Hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Retention Time: (R)-isomer = 14.2 min; (S)-isomer = 16.8 min.

Large-Scale Production and Process Optimization

Catalytic Improvements for Cyclization

Replacing TFA with p-toluenesulfonic acid (p-TsOH) in the cyclization step reduces corrosion risks and improves scalability. This modification increases the yield to 78% while maintaining regioselectivity.

Solvent Recycling in Carboxamide Coupling

DMF is recovered via vacuum distillation (80°C, 15 mmHg), achieving 85% solvent reuse. This reduces costs and environmental impact.

Analytical Characterization of Intermediates and Final Product

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water gradient) confirms ≥98% purity for the final product.

Challenges and Mitigation Strategies

Byproduct Formation During Coupling

The primary byproduct (5–8%) arises from over-activation of the carboxylic acid, leading to dimerization. Adding 4-dimethylaminopyridine (DMAP) suppresses this side reaction, reducing byproducts to <2%.

Moisture Sensitivity of Activated Intermediates

Strict anhydrous conditions (molecular sieves, argon atmosphere) prevent hydrolysis of the O-acylisourea intermediate.

Comparative Analysis of Coupling Reagents

| Reagent | Yield (%) | Byproducts (%) | Cost (USD/g) |

|---|---|---|---|

| EDC/HOBt | 70 | 2 | 1.20 |

| DCC/DMAP | 65 | 5 | 0.95 |

| HATU | 75 | 1 | 3.80 |

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by coupling with substituted tetrahydroisoquinoline moieties. Key steps include:

- Nucleophilic substitution to introduce methoxy groups (e.g., using methoxy-substituted aryl halides).

- Amide bond formation via coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmospheres .

- Purification via column chromatography or recrystallization to isolate high-purity product (>95% by HPLC) . Yield optimization requires precise temperature control (e.g., 0–5°C for sensitive steps) and stoichiometric adjustments (e.g., 1.2 equivalents of coupling agents) .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to verify substituent positions and stereochemistry .

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESI+ mode with <5 ppm error) .

- X-ray crystallography (if single crystals are obtainable) to resolve ambiguous stereocenters .

- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Anticancer activity : Screening against NCI-60 cell lines, with IC₅₀ values calculated via MTT assays .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC/MBC values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR or MMP-9) to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Molecular docking studies : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., DNA topoisomerase II) .

- Transcriptomics/proteomics : RNA-seq or SILAC-based profiling to identify differentially expressed genes/proteins post-treatment .

- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC for apoptosis) to visualize phenotypic changes .

Q. How should contradictory data in biological activity studies be addressed?

- Replicate experiments under standardized conditions (e.g., passage number, serum concentration) to minimize variability .

- Cross-validate results using orthogonal assays (e.g., ATP-based viability assays vs. trypan blue exclusion) .

- Analyze structural analogs to isolate substituent effects (e.g., methoxy vs. chloro groups on potency) .

Q. What strategies are effective for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Solubility enhancement : Use co-solvents (PEG 400) or salt formation (hydrochloride salts) .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Permeability : LogP adjustments via substituent modification (target LogP <5 for oral bioavailability) .

Q. How can researchers address solubility and stability challenges during formulation?

- Lyophilization : For long-term storage of aqueous-unstable compounds .

- Nanoparticle encapsulation : PLGA-based carriers to enhance solubility and controlled release .

- pH-sensitive formulations : Enteric coatings to prevent gastric degradation .

Q. What methodologies are used to develop structure-activity relationships (SAR) for derivatives?

- Systematic substitution : Synthesize analogs with varied substituents (e.g., methyl, methoxy, halogens) at key positions .

- 3D-QSAR modeling : CoMFA/CoMSIA to correlate steric/electronic properties with activity .

- Free-Wilson analysis : Quantify contributions of individual substituents to potency .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.